molecular formula C4H7BrN2 B14567373 1-Bromo-2-methyl-4,5-dihydro-1H-imidazole CAS No. 61764-89-4

1-Bromo-2-methyl-4,5-dihydro-1H-imidazole

Cat. No.: B14567373
CAS No.: 61764-89-4
M. Wt: 163.02 g/mol
InChI Key: QRRDFMJXKNMHPI-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4,5-dihydro-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This specific compound is characterized by the presence of a bromine atom at the first position and a methyl group at the second position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-methyl-4,5-dihydro-1H-imidazole can be achieved through several methods. One common approach involves the bromination of 2-methyl-4,5-dihydro-1H-imidazole. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted imidazole derivatives.

    Oxidation: The compound can be oxidized to form imidazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of 2-methyl-4,5-dihydro-1H-imidazole.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or ethanol.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups.

    Oxidation: Imidazole N-oxides.

    Reduction: 2-Methyl-4,5-dihydro-1H-imidazole.

Scientific Research Applications

1-Bromo-2-methyl-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The bromine atom and the imidazole ring play crucial roles in these interactions, contributing to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

1-Bromo-2-methyl-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:

    2-Bromo-1-methyl-1H-imidazole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    4-Bromo-1H-imidazole:

    2-Methyl-4,5-dihydro-1H-imidazole: Lacks the bromine atom, affecting its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

61764-89-4

Molecular Formula

C4H7BrN2

Molecular Weight

163.02 g/mol

IUPAC Name

1-bromo-2-methyl-4,5-dihydroimidazole

InChI

InChI=1S/C4H7BrN2/c1-4-6-2-3-7(4)5/h2-3H2,1H3

InChI Key

QRRDFMJXKNMHPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCN1Br

Origin of Product

United States

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